lithium(1+) 3-(3-{[(tert-butoxy)carbonyl]amino}piperidin-1-yl)propanoate
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Overview
Description
Lithium(1+) 3-(3-{[(tert-butoxy)carbonyl]amino}piperidin-1-yl)propanoate is a complex organic compound that combines lithium with a piperidine derivative. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of the tert-butoxycarbonyl (Boc) protecting group and the piperidine ring structure makes it a versatile intermediate in synthetic organic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of lithium(1+) 3-(3-{[(tert-butoxy)carbonyl]amino}piperidin-1-yl)propanoate typically involves multiple steps:
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Formation of the Piperidine Derivative: : The starting material, 3-aminopiperidine, is reacted with tert-butoxycarbonyl chloride (Boc-Cl) in the presence of a base such as triethylamine to form the Boc-protected piperidine.
3-aminopiperidine+Boc-Cl→Boc-protected piperidine
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Alkylation Reaction: : The Boc-protected piperidine is then subjected to an alkylation reaction with 3-bromopropanoic acid to introduce the propanoate group.
Boc-protected piperidine+3-bromopropanoic acid→Boc-protected piperidine propanoate
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Lithiation: : Finally, the Boc-protected piperidine propanoate is treated with lithium hydroxide to form the lithium salt.
Boc-protected piperidine propanoate+LiOH→lithium(1+) 3-(3-[(tert-butoxy)carbonyl]aminopiperidin-1-yl)propanoate
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure consistency and efficiency. The use of high-purity reagents and solvents, along with rigorous quality control measures, would be essential to produce the compound at an industrial scale.
Chemical Reactions Analysis
Types of Reactions
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Substitution Reactions: : The compound can undergo nucleophilic substitution reactions, particularly at the Boc-protected amine group.
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Deprotection Reactions: : The Boc group can be removed under acidic conditions to yield the free amine.
Boc-protected amine+acid→free amine
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Lithiation Reactions: : The lithium ion can participate in various organometallic reactions, serving as a base or nucleophile.
Common Reagents and Conditions
Acids: Trifluoroacetic acid (TFA) is commonly used for Boc deprotection.
Bases: Lithium hydroxide and other strong bases can be used for lithiation reactions.
Solvents: Common solvents include tetrahydrofuran (THF), dichloromethane (DCM), and dimethylformamide (DMF).
Major Products Formed
Free Amine: Upon deprotection of the Boc group.
Substituted Derivatives: Depending on the nucleophile used in substitution reactions.
Scientific Research Applications
Chemistry
In synthetic organic chemistry, lithium(1+) 3-(3-{[(tert-butoxy)carbonyl]amino}piperidin-1-yl)propanoate serves as an intermediate for the synthesis of more complex molecules. Its ability to undergo various chemical transformations makes it valuable for constructing diverse chemical libraries.
Biology and Medicine
The compound’s derivatives may exhibit biological activity, making it a candidate for drug discovery and development. The piperidine ring is a common motif in many pharmaceuticals, and modifying it with different functional groups can lead to new therapeutic agents.
Industry
In the materials science field, the compound can be used to synthesize polymers and other materials with specific properties. Its lithium content also makes it relevant for applications in battery technology and other energy storage solutions.
Mechanism of Action
The mechanism of action for compounds derived from lithium(1+) 3-(3-{[(tert-butoxy)carbonyl]amino}piperidin-1-yl)propanoate depends on the specific derivative and its target. Generally, the piperidine ring can interact with various biological targets, including enzymes and receptors, modulating their activity. The lithium ion can also play a role in stabilizing certain molecular structures or participating in ionic interactions.
Comparison with Similar Compounds
Similar Compounds
Lithium tert-butoxide: Another lithium-containing compound used as a strong base in organic synthesis.
Boc-protected amines: A broad class of compounds used in peptide synthesis and other applications.
Piperidine derivatives: A wide range of compounds with diverse biological activities.
Uniqueness
Lithium(1+) 3-(3-{[(tert-butoxy)carbonyl]amino}piperidin-1-yl)propanoate is unique due to its combination of a Boc-protected piperidine ring and a lithium ion. This combination allows for specific reactivity and applications that are not possible with other similar compounds. The presence of the Boc group provides a protective function, enabling selective reactions at other sites of the molecule.
Properties
CAS No. |
2445785-25-9 |
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Molecular Formula |
C13H23LiN2O4 |
Molecular Weight |
278.3 |
Purity |
95 |
Origin of Product |
United States |
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